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molecular formula C8H17N3 B157966 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide CAS No. 1892-57-5

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

Cat. No. B157966
M. Wt: 155.24 g/mol
InChI Key: LMDZBCPBFSXMTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05919769

Procedure details

N-[(t-Butoxycarbonyl)-L-glutamic acid 1-methylamide 5-benzyl ester [0.55 g, S-isomer of the compound (XV) wherein R3 is methyl group, and n is 1] is dissolved in methylene chloride (8 ml), and thereto is added TFA (4 ml). The mixture is stirred at room temperature for one hour, and the reaction mixture is concentrated to give the de-protected product [0.81 g, stereoisomer of the compound (XIIa) wherein R3 is methyl group, and n is 1] in the form of TFA salt. The TFA salt of the de-protected product thus obtained is dissolved in DMF (3 ml), and to the mixture are added with stirring diisopropylethylamine (0.97 ml), HOBt (0.31 g), a solution of the compound obtained in the above (1) (0.77 g) in DMF (6 ml), and WSC (0.39 g) under ice-cooling, and the mixture is stirred at room temperature for 18.5 hours. The reaction mixture is poured to ice-water (100 ml), and the mixture is extracted three times with ethyl acetate, and the extract is washed with water, dried, and concentrated under reduced pressure. The resulting residue is purified by silica gel medium-pressure liquid chromatography (chloroform:MeOH=100:0→300:1) to give [N-(t-butoxycarbonyl)-S-(2,3,4-tri-O-acetyl-α-L-fucopyranosyl)-L-cysteinyl]-L-glutamic acid 1-methylamide 5-benzyl ester (0.88 g) as a syrup.
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0.97 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.31 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]([CH:7]([CH3:9])C)[CH2:5]C)(C)C.C1C=CC2N(O)N=[N:16][C:14]=2[CH:15]=1.[CH3:20][N:21](C=O)[CH3:22]>>[CH3:15][CH2:14][N:16]=[C:20]=[N:21][CH2:22][CH2:9][CH2:7][N:4]([CH3:1])[CH3:5]

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.97 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
0.31 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.77 g
Name
Type
product
Smiles
CCN=C=NCCCN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.39 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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